

# Application Notes and Protocols: Preparation of WM-3835 Stock Solution in DMSO

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: WM-3835  
Cat. No.: B15607445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**WM-3835** is a potent and selective inhibitor of lysine acetyltransferase 6A (KAT6A) and KAT7, also known as HBO1.<sup>[1][2][3]</sup> It functions by competing with acetyl-coenzyme A for the binding site on the enzyme, thereby preventing the acetylation of histones H3 and H4.<sup>[3]</sup> This inhibition of histone acetylation has been shown to suppress cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models, including acute myeloid leukemia, prostate cancer, and osteosarcoma.<sup>[1][4][5][6][7]</sup> These application notes provide a detailed protocol for the preparation of a **WM-3835** stock solution in dimethyl sulfoxide (DMSO) for use in in vitro and in vivo research settings.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **WM-3835** is provided in the table below for easy reference.

Property	Value	Source
Chemical Name	N'-(4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbonyl)-3-hydroxybenzenesulfonohydrazide	[2]
CAS Number	2229025-70-9	[1]
Molecular Formula	C <sub>20</sub> H <sub>17</sub> FN <sub>2</sub> O <sub>4</sub> S	[1][2]
Molecular Weight	400.42 g/mol	[2][3]
Purity	≥98% (HPLC)	[2]
Appearance	Solid powder	[3]
Solubility in DMSO	≥10 mg/mL; up to 40.04 mg/mL (100 mM)	[1][2]
Storage	Store solid at -20°C. Stock solutions can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).	[3]

## Experimental Protocols

### Preparation of a 10 mM WM-3835 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **WM-3835** in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for cell-based assays.

Materials:

- **WM-3835** solid powder
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer

#### Procedure:

- **Equilibrate Reagents:** Allow the vial of **WM-3835** powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
- **Weigh WM-3835:** Carefully weigh out 1 mg of **WM-3835** powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
- **Calculate DMSO Volume:** To prepare a 10 mM stock solution from 1 mg of **WM-3835** (MW: 400.42 g/mol ), the required volume of DMSO is calculated as follows:
  - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
  - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 400.42 \text{ g/mol}) = 0.0002497 \text{ L}$
  - $\text{Volume (}\mu\text{L)} = 249.7 \mu\text{L}$
- **Dissolve the Compound:** Add 249.7  $\mu\text{L}$  of DMSO to the tube containing the **WM-3835** powder.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until the **WM-3835** is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

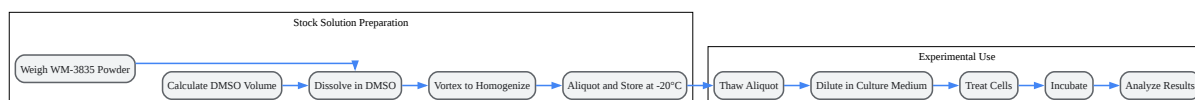
## Dilution to Working Concentrations for Cell-Based Assays

For cell-based experiments, the DMSO stock solution must be diluted in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity.[8]

Example Dilution for a 10  $\mu\text{M}$  Working Concentration:

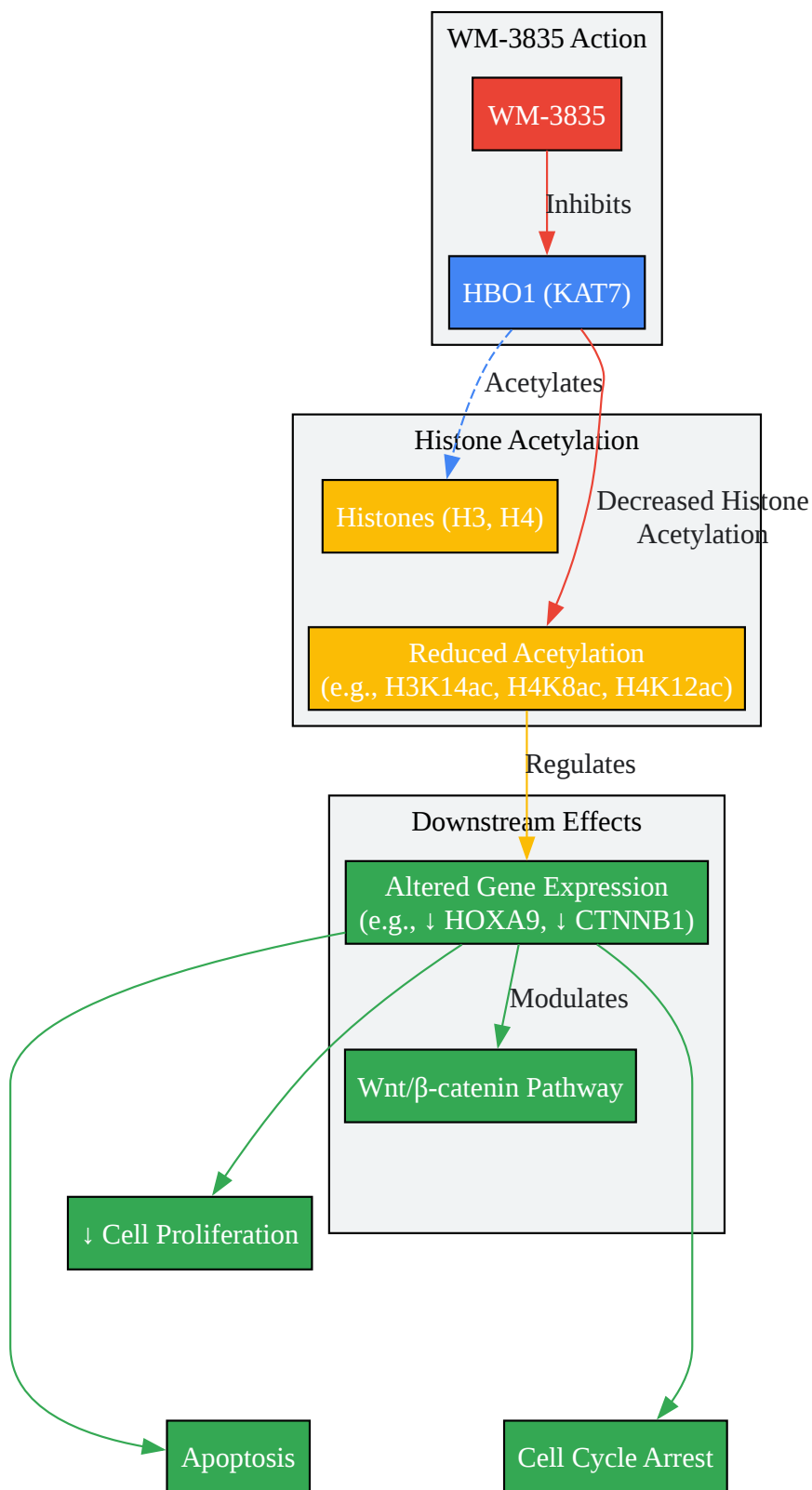
- Prepare a 1:10 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., add 1  $\mu\text{L}$  of 10 mM stock to 999  $\mu\text{L}$  of medium to get a 10  $\mu\text{M}$  solution).
- Further dilute this intermediate solution as needed to achieve the final desired concentrations for your experiment.
- Always prepare a vehicle control with the same final concentration of DMSO as used for the **WM-3835** treatment groups.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using **WM-3835** stock solution.



[Click to download full resolution via product page](#)

Caption: **WM-3835** mechanism of action and signaling pathway.

## Mechanism of Action and In Vitro/In Vivo Activity

**WM-3835** is a potent inhibitor of the histone acetyltransferase HBO1 (KAT7).[2][3] By inhibiting HBO1, **WM-3835** leads to a reduction in the acetylation of histone H3 at lysine 14 (H3K14ac) and histone H4 at various sites.[2][5] This altered epigenetic landscape results in the downregulation of oncogenic genes such as HOXA9 and those involved in the Wnt/ $\beta$ -catenin signaling pathway.[9][10]

In vitro, **WM-3835** has been shown to reduce the viability of various cancer cell lines, including those from acute myeloid leukemia and castration-resistant prostate cancer.[1][5] It induces cell cycle arrest and apoptosis.[1][5] In vivo studies have demonstrated that daily administration of **WM-3835** can significantly reduce tumor growth in mouse xenograft models without causing overt toxicity.[3][5]

Summary of In Vitro and In Vivo Data:

Application	Cell/Animal Model	Concentration/ Dose	Observed Effects	Source
In Vitro	MOLM-13, OCI-AML-3 AML cells	1 $\mu$ M	Reduced cell viability, decreased colony formation	[1]
In Vitro	Primary CRPC cells	1-25 $\mu$ M	Inhibited cell viability, proliferation, and migration; induced apoptosis	[4][5]
In Vitro	Osteosarcoma (pOS-1) cells	1-25 $\mu$ M	Inhibited cell viability in a concentration-dependent manner	[4]
In Vivo	PPC-1 prostate cancer mouse xenograft	5 mg/kg per day	Reduced tumor volume, weight, and growth rate	[1]
In Vivo	pOS-1 osteosarcoma xenograft in SCID mice	10 mg/kg/day	Potently inhibited xenograft growth	[4]
In Vivo	B-ALL xenograft in B-NDG mice	10 mg/kg daily for 2 weeks	Inhibited tumor progression	[11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [2. WM 3835 | Histone Acetyltransferases | Tocris Bioscience \[tocris.com\]](https://www.tocris.com)
- [3. medkoo.com \[medkoo.com\]](https://www.medkoo.com)
- [4. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [5. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/15607445/)
- [6. thno.org \[thno.org\]](https://www.thno.org)
- [7. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/15607445/)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. Multifunctional acyltransferase HBO1: a key regulatory factor for cellular functions - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/15607445/)
- [10. Histone acetylation by HBO1 \(KAT7\) activates Wnt/ \$\beta\$ -catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/15607445/)
- [11. Histone acetylation by HBO1 \(KAT7\) activates Wnt/ \$\beta\$ -catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/15607445/)
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of WM-3835 Stock Solution in DMSO]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15607445/docs#application-notes-and-protocols-preparation-of-wm-3835-stock-solution-in-dmsol\]](https://www.benchchem.com/product/b15607445/docs#application-notes-and-protocols-preparation-of-wm-3835-stock-solution-in-dmsol)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)